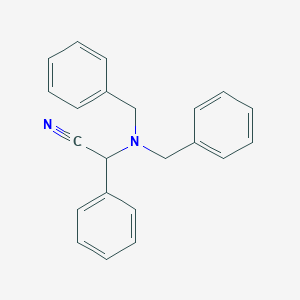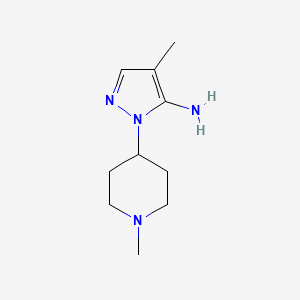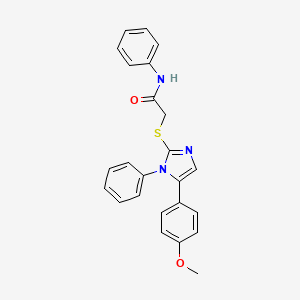
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms. It also has a thioether group (-S-) and an amide group (-CONH2), both of which can significantly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The exact molecular structure can be determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of the imidazole ring and various functional groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the imidazole ring might participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and melting point .Aplicaciones Científicas De Investigación
Anticancer Activity
The 1,2,4-triazole moiety in this compound has been associated with anticancer properties. Researchers have investigated its potential as an antitumor agent due to its ability to inhibit cancer cell growth . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Enzyme Inhibition
Compounds containing the 1,2,4-triazole core have demonstrated enzyme inhibition capacity. This property makes them relevant for drug development, particularly in designing enzyme-specific inhibitors . Investigating the interaction of this compound with specific enzymes could yield valuable insights.
Antioxidant Properties
Certain 1,2,4-triazole derivatives exhibit antioxidant activity. These compounds play a role in scavenging free radicals and protecting cells from oxidative damage . Understanding the antioxidant mechanisms of this compound could have implications for health and disease prevention.
Antimicrobial Potential
The 1,2,4-triazole scaffold has been explored for its antimicrobial effects. Researchers have investigated its activity against bacteria, fungi, and other pathogens . Evaluating the antibacterial and antifungal properties of this compound may contribute to the development of novel antimicrobial agents.
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory activity are of interest for therapeutic interventions. Preliminary studies suggest that 1,2,4-triazole derivatives, including this compound, exhibit anti-inflammatory effects . Investigating its impact on inflammatory pathways could be valuable.
Potential as Antituberculous Agent
Tuberculosis remains a global health challenge. Some 1,2,4-triazole derivatives have shown promise as antituberculous agents . Exploring the efficacy of this compound against Mycobacterium tuberculosis could contribute to the fight against this infectious disease.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-21-14-12-18(13-15-21)22-16-25-24(27(22)20-10-6-3-7-11-20)30-17-23(28)26-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHVUAFVZCNUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)
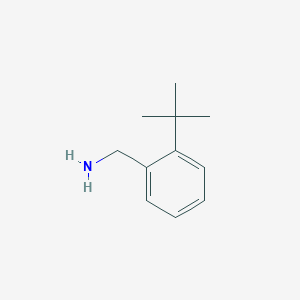
![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)

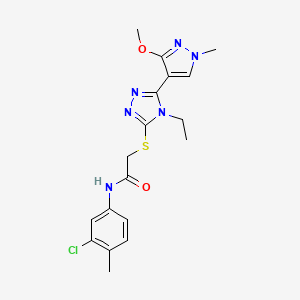
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2770266.png)
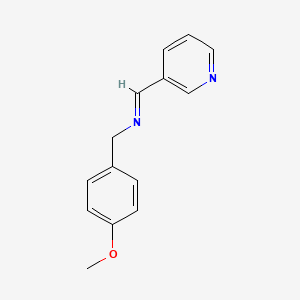
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2770269.png)
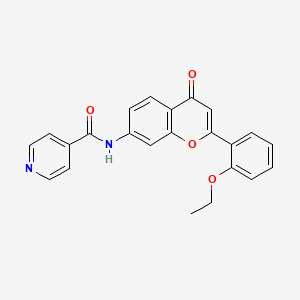
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)
